![molecular formula C9H5F3N2O2 B1343782 2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 1427460-77-2](/img/structure/B1343782.png)

2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole compounds has been explored through different methods. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been used to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another approach involves the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic intermediate pathways . Additionally, an effective synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups has been developed, although direct trifluoroethoxylation of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole was not successful .

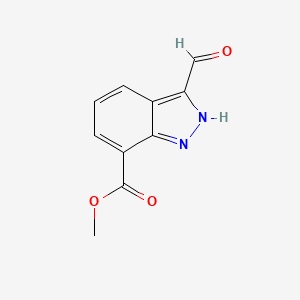

Molecular Structure Analysis

Structural studies on trifluoromethyl substituted 2,5-diphenyl-1,3,4-oxadiazoles have revealed that the compounds have a monoclinic structure, with the solid-state structure influenced by the electronic properties of the fluorine atoms, leading to various intra- and intermolecular interactions . The molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole has been optimized using DFT/B3LYP method, providing insights into the bond lengths, angles, and vibrational wavenumbers .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole compounds has been investigated through different studies. For example, the photoreactivity of fluorinated oxadiazoles has been emphasized, with comments on the applications of these photoprocesses in the synthesis of target fluorinated structures . The Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, and molecular electrostatic potential have been calculated to determine the reactivity and possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been characterized using various techniques. Multinuclear (1H, 13C, 19F) NMR spectroscopy and differential scanning calorimetry have been used to determine the structure and thermodynamic characteristics of perfluoroalkyl substituted 1,3,4-oxadiazoles . The optical and electrochemical properties of luminescent copoly(aryl ether)s with electron-transporting bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments have been investigated, revealing the effect of trifluoromethyl groups in enhancing electron affinity . Additionally, novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units have been synthesized and characterized, showing good thermal stability and relatively high glass transition temperatures .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthetic Routes and Characterization : The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups has been explored to develop effective synthetic routes. These compounds were characterized using mass spectrometry and NMR spectroscopy, highlighting the challenges in substituting the chlorine atom with trifluoroethoxy groups and suggesting a reaction mechanism (Zhang, Qian, & Li, 1999).

Biological Applications

- Larvicidal Activity : A study on the larvicidal activity of 1,3,4-oxadiazole analogues showed strong activity against Culex quinquefasciatus mosquitoes. This suggests potential applications in controlling mosquito populations to combat mosquito-borne diseases (Santhanalakshmi et al., 2022).

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Research has demonstrated the utility of certain 1,3,4-oxadiazole derivatives in creating efficient OLEDs with low efficiency roll-off, indicating their potential in improving the performance and efficiency of OLED technology (Jin et al., 2014).

Chemical Properties and Reactions

- Ring Transformation : The conversion of 4-amino-D2-1,2,4-oxadiazolines into 2-arylamino-1,3,4-oxadiazoles via reaction with phenyl isocyanate, followed by treatment with trifluoroacetic anhydride, showcases the chemical versatility and potential for creating novel compounds with specific properties (Hussein et al., 1994).

Advanced Materials and Sensor Applications

- Electroluminescent Materials : Novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units synthesized through click chemistry exhibit good thermal stability and high glass transition temperatures, suggesting their application in advanced materials (Rahmani & Shafiei zadeh Mahani, 2015).

Fluorescent Chemosensors

- Fluoride Ion Sensing : Novel polyphenylenes containing phenol-substituted oxadiazole moieties have been synthesized, showing high sensitivity and selectivity as fluorescent chemosensors for fluoride ions. This has implications for environmental monitoring and health sciences (Zhou et al., 2005).

Propriétés

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-4-2-1-3-6(7)8-14-13-5-15-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDKBAUGABEGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232182 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |

CAS RN |

1427460-77-2 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)